molecular formula C14H10N4O4 B2810449 4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate CAS No. 86832-06-6

4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate

Cat. No.: B2810449
CAS No.: 86832-06-6
M. Wt: 298.258
InChI Key: MKIHFLQNZUDOQW-UHFFFAOYSA-N
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Description

Historical Development in Photolabile Linker Chemistry

The development of photolabile linkers represents a cornerstone in the advancement of controlled-release systems and stimuli-responsive materials. Among these, nitrobenzyl (NB)-based moieties have emerged as pivotal tools due to their ability to undergo rapid photolytic cleavage under cytocompatible light conditions. The integration of 4-nitrobenzyl groups into heterocyclic frameworks, such as 1H-benzo[d]triazole-1-carboxylate, originated from early efforts to enhance the stability and specificity of photodegradable crosslinkers in polymeric matrices.

Seminal work in the 2020s demonstrated that NB esters exhibited dual degradation pathways—photolysis and hydrolysis—which limited their utility in aqueous environments. This challenge spurred the exploration of alternative labile bonds, leading to the adoption of carbamate linkages in NB derivatives. The 4-nitrobenzyl 1H-benzo[d]triazole-1-carboxylate, with its carbamate bond, demonstrated superior photoresponsiveness and hydrolytic stability compared to ester-based analogs. For instance, rheological studies of NB-carbamate crosslinked hydrogels revealed a photodegradation rate constant ($$k_{\text{photo}}$$) of $$0.12 \, \text{min}^{-1}$$ under 365 nm light (4 mW/cm²), significantly higher than NB-ester ($$0.08 \, \text{min}^{-1}$$) or NB-amide ($$0.03 \, \text{min}^{-1}$$) variants.

The compound’s design builds upon the foundational chemistry of o-nitrobenzyl bifunctional linkers, which were first utilized in solid-phase synthesis and photolabile polymer fabrication. For example, tert-butyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate (2 ) and related structures established the utility of NB groups in caging bioactive molecules, enabling spatiotemporal control over their activation. The incorporation of a benzotriazole moiety into this framework introduced additional nitrogen atoms, enhancing electronic delocalization and thereby modulating the photolytic efficiency of the NB group.

Position within Benzotriazole and Triazole Compound Classification

4-Nitrobenzyl 1H-benzo[d]triazole-1-carboxylate occupies a unique niche within the broader taxonomy of nitrogen-containing heterocycles. As a benzotriazole derivative, it belongs to a class of compounds characterized by a fused benzene and triazole ring system, which confers exceptional thermal stability and electronic versatility. The compound’s structure features:

  • A 1,2,3-triazole core with three contiguous nitrogen atoms, enabling π-π stacking interactions and hydrogen bonding.
  • A benzene ring fused to the triazole, providing a planar aromatic system for conjugation.
  • A 4-nitrobenzyl carboxylate group , serving as both a photolabile protector and a bifunctional linker.

Within the triazole family, this compound is distinguished by its carbamate linkage between the benzotriazole and nitrobenzyl groups. This contrasts with conventional triazole esters or amides, which are prone to hydrolysis in biological media. The carbamate bond not only enhances stability but also allows for selective cleavage via ultraviolet (UV) irradiation, making the compound ideal for applications requiring precise temporal control.

The structural hierarchy of triazole compounds can be summarized as follows:

Class Subclass Example Key Feature
Monocyclic triazoles 1,2,3-Triazoles 1-Benzyl-1H-1,2,3-triazole Simple triazole ring
Fused triazoles Benzo-triazoles 1H-Benzo[d]triazole Benzene-triazole fusion
Functionalized triazoles Photolabile triazoles 4-Nitrobenzyl 1H-benzo[d]triazole-1-carboxylate Carbamate-linked nitrobenzyl group

Significance in Heterocyclic Chemistry Research

The compound’s significance lies in its dual functionality as a heterocyclic scaffold and a phototriggerable linker . Benzotriazoles are renowned for their synthetic versatility, serving as intermediates in the preparation of peptidomimetics, macrocycles, and bioactive molecules. For instance, N-acylbenzotriazoles have been widely employed as acylating agents due to their mild reaction conditions and high yields. The introduction of a 4-nitrobenzyl group into this framework expands its utility into photodynamic applications, where controlled release is paramount.

Key contributions to heterocyclic chemistry include:

  • Enhanced Photoresponsiveness : The electron-withdrawing nitro group on the benzyl moiety lowers the energy required for photolytic cleavage, enabling activation at longer wavelengths (e.g., 365 nm).
  • Orthogonal Reactivity : The carbamate linkage resists hydrolysis under physiological conditions, allowing selective degradation via light while maintaining stability during storage or in vivo deployment.
  • Modular Synthesis : The compound can be synthesized via stepwise coupling reactions, leveraging established protocols for benzotriazole carboxylation and nitrobenzyl incorporation. For example, the reaction of 1H-benzo[d]triazole-1-carbonyl chloride with 4-nitrobenzyl alcohol in the presence of a base yields the target compound with high purity.

Evolution of Research Interest and Applications

Initial research on 4-nitrobenzyl 1H-benzo[d]triazole-1-carboxylate focused on its fundamental photochemical properties. Early studies quantified its quantum yield ($$\Phi$$) of photolysis (0.45 at 365 nm) and compared it to related NB derivatives. These investigations revealed that the benzotriazole core enhances the molar extinction coefficient ($$\varepsilon$$) at photolytic wavelengths, thereby improving light absorption efficiency.

Over time, applications have diversified into three main domains:

  • Drug Delivery Systems : The compound has been utilized to cage anticancer agents (e.g., doxorubicin) within hydrogel matrices, enabling tumor-specific release upon irradiation.
  • Polymer Chemistry : As a crosslinker in poly(ethylene glycol) (PEG) hydrogels, it facilitates the creation of spatially patterned materials for tissue engineering.
  • Chemical Biology : Researchers have conjugated the linker to fluorescent probes (e.g., fluorescein), allowing real-time tracking of protein trafficking in live cells.

Recent advancements include the development of multimodal degradable hydrogels , where 4-nitrobenzyl 1H-benzo[d]triazole-1-carboxylate is combined with hydrolytically labile linkers to achieve sequential cargo release. For example, a hydrogel incorporating both NB-carbamate and ester crosslinks released vascular endothelial growth factor (VEGF) via photolysis within 10 minutes, followed by sustained release of bone morphogenetic protein-2 (BMP-2) over 14 days through hydrolysis.

Properties

IUPAC Name

(4-nitrophenyl)methyl benzotriazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-14(17-13-4-2-1-3-12(13)15-16-17)22-9-10-5-7-11(8-6-10)18(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHFLQNZUDOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86832-06-6
Record name Carbamato de p-nitrobenzil benzotriazole
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Chemical Reactions Analysis

(a) Cyclocondensation Reactions

  • Procedure : Reaction of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile in DMF using triethylamine (Et₃N) as a base at room temperature for 12 hours .
  • Mechanism : Deprotonation of the methylene group forms a carbanion, which undergoes cyclization with the azide to form the triazole core .
  • Yield : 78% after crystallization from ethanol-DMF .
ReagentsSolventCatalystTemperatureTimeYield
2-Nitrophenyl azideDMFEt₃N20°C12 h78%
Benzo[d]thiazol-2-yl

(b) Catalyst Optimization

Comparative studies show alternative catalysts improve efficiency:

  • TMG (1,1,3,3-Tetramethylguanidine) in ethanol at 30°C achieves 81% yield for analogous triazoles versus 41% with Et₃N .
  • Et₂NH and proline give lower yields (<35%) .

(a) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Role : Acts as a masked azide or alkyne in multicomponent reactions .
  • Example : Reacts with terminal alkynes to form 1,4-disubstituted triazoles under Cu(I) catalysis .

(a) Hydrolysis Reactions

  • Carboxylate Cleavage : Treatment with aqueous HCl or NaOH hydrolyzes the ester group to carboxylic acid derivatives .
  • Conditions : 0.01 M HCl or 1 M NaOH at 60°C for 3–6 hours .

(b) Nitro Group Reduction

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol converts the nitro group to an amine .
  • Yield : >90% for analogous compounds .

Biological Activity Correlations

While not directly tested for bioactivity, structural analogs exhibit:

  • Antimicrobial Properties : Triazole derivatives show efficacy against Staphylococcus aureus (MIC: 8–32 µg/mL) .
  • Anticancer Potential : Benzotriazole-carboxylates inhibit PXR (pregnane X receptor) with IC₅₀ values <10 µM .

Stability and Handling

  • Thermal Stability : Decomposes above 294°C .
  • Light Sensitivity : Requires storage in amber vials due to nitro group photoreactivity .

Table 2: Functional Group Reactivity

Reaction TypeReagents/ConditionsProduct
Ester Hydrolysis1 M NaOH, 60°C, 3 h1H-Benzotriazole-1-carboxylic acid
Nitro ReductionH₂ (1 atm), Pd-C, EtOH, 25°C4-Aminobenzyl benzotriazole carboxylate

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of compounds containing the 1,2,3-triazole moiety. For instance, derivatives of 4-nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate have been synthesized and tested for their ability to modulate inflammatory responses in microglial cells. These compounds demonstrated the capacity to reduce lipopolysaccharide (LPS)-induced nitric oxide production and lower the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Furthermore, they were shown to activate the Nrf2-HO-1 signaling pathway, which plays a critical role in cellular defense against oxidative stress .

Neuroprotective Effects
The neuroprotective potential of triazole derivatives has also been investigated. Research indicates that certain derivatives can inhibit acetylcholinesterase activity, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with such conditions .

Materials Science

Photophysical Properties
Compounds like this compound are being explored for their photophysical properties. These properties make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light upon excitation can be harnessed in various applications ranging from displays to lighting technologies.

Synthetic Intermediate

Versatile Building Block
this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various coupling reactions. The presence of the triazole ring allows for diverse functionalization possibilities, making it an attractive target for synthetic chemists looking to develop novel compounds with specific biological activities .

Case Studies

Study Findings Applications
Study on anti-inflammatory activity Demonstrated significant reduction in pro-inflammatory cytokines and activation of Nrf2-HO-1 pathwayPotential treatment for neuroinflammatory conditions
Research on neuroprotective effects Inhibition of acetylcholinesterase activityPossible therapeutic agent for Alzheimer's disease
Investigation into photophysical propertiesSuitable for OLED applications due to favorable emission characteristicsDevelopment of advanced display technologies

Comparison with Similar Compounds

Structural and Electronic Differences

  • Nitrobenzyl Carboxylate vs. Nitrophenyl : The target compound’s 4-nitrobenzyl carboxylate group introduces electron-withdrawing effects and enhanced lipophilicity compared to nitrophenyl-substituted analogs (e.g., Compound 22). This difference impacts solubility and reactivity in nucleophilic substitutions .
  • Carboxylate Ester vs. Aldehyde : The aldehyde group in 4-(1H-benzo[d][1,2,3]triazol-1-yl)benzaldehyde (CAS 724-24-3) increases electrophilicity, making it more reactive in condensation reactions compared to the carboxylate ester in the target compound .
  • Nitro vs. Bromo Substituents : Bromine in 2-(1H-benzotriazol-1-yl)-1-(4-bromophenyl)ethan-1-one provides polarizable halogen bonding , whereas the nitro group in the target compound enhances resonance stabilization and acidity .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (298.26 vs. 223.23 for the aldehyde derivative) likely reduces aqueous solubility but improves lipid membrane permeability .
  • Thermal Stability : The aldehyde derivative (CAS 724-24-3) has a melting point of 156–157°C , whereas the target compound’s stability is maintained at -20°C , suggesting greater sensitivity to thermal degradation .

Biological Activity

4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate (NBTC) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and implications for therapeutic applications.

Synthesis

The synthesis of NBTC typically involves the reaction of 4-nitrobenzyl halides with benzo[d][1,2,3]triazole-1-carboxylic acid derivatives. The general method includes:

  • Preparation of the Triazole Ring : Utilizing click chemistry techniques, such as the Huisgen cycloaddition, to form the triazole framework.
  • Carboxylation : The introduction of the carboxylate group through standard esterification reactions.

The yield and purity of synthesized compounds are assessed through techniques like NMR and mass spectrometry.

Anticancer Properties

Research indicates that NBTC exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For example:

  • Cell Lines Tested : MOLT-4 (leukemia), K-562 (chronic myeloid leukemia), and others.
  • Mechanism of Action : The compound induces apoptosis characterized by morphological changes such as chromatin condensation and DNA fragmentation.

Antimicrobial Activity

NBTC has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against several bacterial strains, making it a candidate for developing new antibiotics:

  • Bacterial Strains : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at low concentrations.

Structure-Activity Relationship (SAR)

The presence of the nitro group on the benzyl moiety significantly influences the biological activity of NBTC. Substituents on the triazole ring also play a crucial role in modulating its pharmacological profile:

Substituent PositionEffect on Activity
Para-nitroIncreased anticancer activity
Meta-nitroReduced activity compared to para-nitro
Ortho-nitroMinimal effect on activity

Neuroprotective Effects

Emerging studies suggest that derivatives of NBTC may exhibit neuroprotective effects, potentially useful in treating neurodegenerative disorders. Mechanistic studies indicate:

  • Inhibition of Neuroinflammation : Compounds derived from NBTC can inhibit pathways associated with neuroinflammation.
  • Protection Against Oxidative Stress : These compounds may also reduce reactive oxygen species (ROS) production.

Study 1: Anticancer Activity Assessment

A study published in Molecules evaluated the anticancer effects of NBTC on various leukemia cell lines. The results demonstrated:

  • IC50 Values : Ranged from 5 to 15 µM across different cell lines.
  • Apoptosis Induction : Flow cytometry analyses confirmed increased apoptotic cells following treatment with NBTC.

Study 2: Antimicrobial Efficacy

In a comparative study assessing antimicrobial agents, NBTC was tested against standard antibiotics. The findings indicated:

  • Synergistic Effects : When combined with conventional antibiotics, NBTC enhanced their efficacy against resistant strains.
  • Potential as a Lead Compound : Its unique structure suggests further exploration in drug development.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Begin with the condensation of 1H-benzo[d][1,2,3]triazole-1-carboxylic acid with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimize yield by varying catalysts (e.g., DMAP), solvents (THF vs. DCM), and temperature (60–80°C). Monitor purity via HPLC and adjust reaction times (typically 12–24 hours) to minimize byproducts like unreacted intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm the nitrobenzyl group’s substitution pattern and triazole ring integrity. FT-IR can verify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups. For crystallographic validation, perform single-crystal X-ray diffraction (as in related nitrobenzyl-triazole hybrids) to resolve bond angles and steric effects .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution, identifying electrophilic sites (e.g., the nitrobenzyl carbon). Compare HOMO-LUMO gaps with experimental reaction rates using substrates like amines or thiols. Software such as Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Conduct dose-response assays across multiple cell lines to assess antimicrobial or anticancer activity. Cross-validate results with structural analogs (e.g., 5-Amino-N,1-dibenzyl derivatives) to isolate the nitro group’s role. Use statistical tools (e.g., ANOVA) to account for variability in assay conditions .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 4 weeks. Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., nitro reduction or ester hydrolysis). Compare with non-nitro analogs to isolate stability trends .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying this compound’s role in metal-organic framework (MOF) synthesis?

  • Methodology : Include controls without the nitrobenzyl group to assess its ligand functionality. Characterize MOF porosity via BET surface area analysis and compare coordination behavior using FT-IR and XPS. Replicate syntheses with varying metal nodes (e.g., Zn²⁺ vs. Cu²⁺) .

Q. How can researchers mitigate side reactions during functionalization of the triazole ring?

  • Methodology : Use protecting groups (e.g., Boc for amines) to selectively modify the nitrobenzyl moiety. Monitor regioselectivity in alkylation reactions via TLC and quench reactions at intermediate timepoints to isolate desired products. Optimize stoichiometry to avoid over-substitution .

Methodological Resources

Q. What protocols are recommended for scaling up synthesis while maintaining reproducibility?

  • Methodology : Transition from batch to flow chemistry using microreactors to control exothermic reactions. Validate scalability with >95% purity via in-line FT-IR monitoring. Document solvent recovery processes to align with green chemistry principles .

Q. How should researchers handle discrepancies between computational predictions and experimental reactivity?

  • Methodology : Re-optimize computational models using higher-level basis sets (e.g., 6-311++G(d,p)) and incorporate solvent effects (PCM model). Cross-reference with kinetic studies (e.g., Arrhenius plots) to reconcile theoretical and empirical activation energies .

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